1-Amino-2-fluoro-3-fluorosulfonyloxybenzene
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Description
1-Amino-2-fluoro-3-fluorosulfonyloxybenzene is a useful research compound. Its molecular formula is C6H5F2NO3S and its molecular weight is 209.17. The purity is usually 95%.
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Scientific Research Applications
Chemical Modification of Membranes
Research has explored the effects of amino-reactive reagents like 1-fluoro-2,4-dinitrobenzene on the permeability of human red blood cells. This study found that such reagents decrease the anion permeability, with different effects on cation permeability, suggesting the presence of two ion permeability barriers involving proteins in the red blood cell membrane (Knauf & Rothstein, 1971).
Serum Amino Acids Determination
The reactivity of 1-fluoro-2,4 dinitrobenzene with amino acids has been investigated as a method for assaying serum amino acids. This process involves buffering serum with the reagent and heating, followed by colorimetric analysis (Rapp, 1963).
Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine
In protein engineering, fluorosulfonyloxybenzoyl-l-lysine, a novel unnatural amino acid, has been genetically encoded to enable expansive covalent bonding of proteins via sulfur(VI) fluoride exchange chemistry. This advancement is significant in biochemical research and biotherapeutic applications, offering new pathways for protein modification and therapeutic development (Liu et al., 2021).
Electrochemical Copolymerization
The electrochemical copolymerization of aniline and anilinesulfonic acids in solutions containing fluorosulfonic acid has been studied, revealing insights into the formation of conducting polymers with potential applications in electronic materials (Şahin, Pekmez, & Yildiz, 2002).
Autoxidation Reactions
Research on the autoxidation reactions of aromatic o-Aminohydroxynaphthalenes, which are products of the anaerobic reduction of sulfonated azo dyes, provides insights into their decomposition under aerobic conditions. Such studies are important for understanding environmental and industrial processes involving dye degradation (Kudlich et al., 1999).
Properties
IUPAC Name |
1-amino-2-fluoro-3-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c7-6-4(9)2-1-3-5(6)12-13(8,10)11/h1-3H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAESKOWDFPRFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OS(=O)(=O)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.